2,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-4-13-24-14-5-6-18-15-17(7-9-20(18)24)11-12-23-29(25,26)22-16-19(27-2)8-10-21(22)28-3/h7-10,15-16,23H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJQEBDKBVECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethoxy groups at the 2 and 5 positions of the benzene ring.
- A sulfonamide functional group , which is known for its diverse biological activities.
- A tetrahydroquinoline moiety , which contributes to its pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 356.46 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating IC50 values in the low micromolar range .
- Induction of apoptosis : Mechanistic studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
The sulfonamide class is well-known for its antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth and have been tested against various pathogens.
PDE Inhibition
Some studies suggest that the compound may act as a phosphodiesterase (PDE) inhibitor , which could have implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). PDE inhibitors are known to modulate cyclic nucleotide levels within cells, leading to various physiological effects .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : Similar compounds have been shown to bind DNA and inhibit DNA-dependent enzymes.
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : By acting on PDEs or other signaling molecules, the compound may alter cellular responses related to inflammation and cancer progression.
Study 1: Antitumor Efficacy
In a controlled study involving the administration of a structurally analogous compound to this compound:
- Objective : To evaluate the antitumor activity in vitro.
- Methodology : MTS cytotoxicity assays were performed on human lung cancer cell lines.
- Results : The compound displayed an IC50 value of approximately 6.26 µM against HCC827 cells in 2D cultures .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of related sulfonamides:
- Objective : To assess the antibacterial activity against common pathogens.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were conducted.
- Results : The compounds exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL against various strains .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that it can inhibit cell proliferation in human breast cancer cells through modulation of signaling pathways involved in cell survival and apoptosis. For instance:
- A study demonstrated significant reduction in tumor size in xenograft models treated with similar sulfonamide derivatives .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. This compound has shown efficacy against several bacterial strains by interfering with folate synthesis, a critical pathway for bacterial growth. The presence of the sulfonamide moiety enhances its ability to inhibit bacterial proliferation .
Neuroprotective Effects
Preliminary findings suggest that the compound may possess neuroprotective properties, particularly in ischemic conditions. In animal models of stroke, related compounds have been shown to reduce infarct volume and neuronal apoptosis. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
Several studies highlight the efficacy of compounds related to 2,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide:
- Neuroprotective Effects : In ischemic stroke models, a related benzamide derivative significantly reduced neuronal cell death and improved functional recovery .
- Antitumor Activity : A structurally similar compound was evaluated for its antitumor effects in xenograft models and showed promising results in reducing tumor growth and enhancing survival rates among treated subjects compared to controls .
Comparison with Similar Compounds
Structural Analogues with 2,5-Dimethoxy Substitutions
The 2,5-dimethoxybenzene motif is shared with several psychoactive phenethylamine derivatives (e.g., NBOMe and NBOH series), though these compounds differ in their amine-linked substituents and pharmacological targets. Key comparisons include:
Key Differences :
- The tetrahydroquinoline moiety introduces a bicyclic system absent in NBOMe analogues, which may enhance CNS penetration or GPCR affinity (e.g., serotonin or adrenoceptor subtypes).
Pharmacological Analogues: Beta-3 Adrenoceptor Agonists
Beta-3 adrenoceptor (β3-AR) agonists, such as CGP 12177, share therapeutic interest in metabolic disorders but exhibit critical species-specific efficacy differences (e.g., higher efficacy in rats than humans) .
Key Insights :
- The target compound’s propyl-tetrahydroquinoline side chain may improve human β3-AR affinity compared to older agonists like CGP 12177, which suffer from low efficacy in humans due to receptor polymorphism .
- Unlike NBOMe derivatives (5-HT2A agonists), the sulfonamide group could reduce off-target serotonin receptor activation, mitigating hallucinogenic risks .
Research Findings and Hypothetical Mechanisms
Structural Activity Relationships (SAR)
- Methoxy Positioning : The 2,5-dimethoxy configuration optimizes aromatic ring interactions with hydrophobic receptor pockets, as seen in both NBOMe derivatives (5-HT2A binding) and β3-AR agonists .
- Sulfonamide vs. Ethylamine Linkers : Sulfonamides generally exhibit slower metabolic degradation than ethylamines, suggesting improved pharmacokinetics for the target compound .
Challenges and Opportunities
- Species-Specific Efficacy : If targeting β3-AR, the compound must overcome historical hurdles in human receptor selectivity, as seen with earlier agonists .
- CNS Penetration: The tetrahydroquinoline moiety may enhance blood-brain barrier permeability, positioning the compound for CNS applications (e.g., neuropathic pain or anxiety).
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2,5-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide?
- Methodology : Synthesis involves sequential functionalization of the tetrahydroquinoline core, sulfonamide coupling, and introduction of methoxy groups. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., over-alkylation). Reaction conditions (temperature, pH, solvent polarity) must be optimized to achieve yields >70% .
- Characterization : Post-synthesis validation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity assessment via HPLC (≥95% purity threshold) is critical for downstream bioassays .
Q. Which analytical techniques are most reliable for confirming the purity and stability of this compound under experimental conditions?
- Methodology :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS to detect degradation products (e.g., hydrolysis of sulfonamide or demethylation) .
- Adsorption mitigation : Use silanized glassware (5% DMDCS in toluene) to prevent analyte loss during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives with similar structural motifs?
- Methodology :
- Data normalization : Compare IC values under standardized assay conditions (e.g., BRAF kinase inhibition assays at pH 7.4, 37°C).
- Structural analogs : Cross-reference substituent effects (e.g., ethylsulfonyl vs. propylsulfonyl groups) on target binding using molecular docking simulations (AutoDock Vina) .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends in potency vs. lipophilicity (logP) .
Q. What experimental designs are optimal for evaluating the environmental persistence of this compound in wastewater systems?
- Methodology :
- Sample preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for concentrating the compound from aqueous matrices. Validate recovery rates (≥85%) via spiked controls .
- Fate studies : Simulate aerobic/anaerobic degradation in sludge using -labeled analogs to track mineralization rates and metabolite formation .
- Ecotoxicity : Assess impacts on model organisms (e.g., Daphnia magna) via OECD Test No. 202 guidelines, correlating LC values with environmental concentrations .
Q. How does the 2,5-dimethoxy substitution pattern influence the compound’s pharmacokinetic profile compared to halogenated analogs?
- Methodology :
- ADME profiling : Conduct in vitro assays for plasma protein binding (equilibrium dialysis), metabolic stability (human liver microsomes), and CYP450 inhibition.
- Comparative analysis : Contrast logD (octanol-water distribution) and permeability (Caco-2 monolayer) with fluorinated derivatives (e.g., 2,5-difluoro analogs) to quantify methoxy-driven improvements in oral bioavailability .
Methodological Challenges & Innovations
Q. What strategies mitigate synthetic bottlenecks during scale-up of tetrahydroquinoline-containing sulfonamides?
- Methodology :
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility and safety.
- Catalytic optimization : Screen Pd/C or Ni catalysts for hydrogenation of quinoline precursors to reduce reaction time (<6 hours) .
Q. How can computational tools enhance structure-activity relationship (SAR) studies for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
